molecular formula C11H10N2O B056718 1-allyl-1H-benzimidazole-2-carbaldehyde CAS No. 118482-14-7

1-allyl-1H-benzimidazole-2-carbaldehyde

Cat. No.: B056718
CAS No.: 118482-14-7
M. Wt: 186.21 g/mol
InChI Key: OHNUVSLWAQTFNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-allyl-1H-benzimidazole-2-carbaldehyde is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Reactivity and Synthetic Applications :

    • Benzimidazole-2-carbaldehydes, like 1-allyl-1H-benzimidazole-2-carbaldehyde, are used in the synthesis of new heterocyclic structures. They undergo reactions such as formylation, acylation, nitration, and bromination, expanding their utility in organic synthesis (Black et al., 2020).
    • The compound is involved in reactions with enamines, leading to the formation of various heterocyclic compounds, demonstrating its versatility in chemical synthesis (Ukhin et al., 1999).
  • Pharmaceutical and Biological Research :

    • Research into this compound derivatives has shown potential in anticancer applications. Certain derivatives have demonstrated efficacy against various cancer cell lines, highlighting its relevance in the development of new anticancer agents (Anwar et al., 2023).
    • The compound's derivatives have been explored for their fluorescence properties, which could have potential applications in time-resolved fluoroimmunoassays and DNA probes, indicating its utility in bioanalytical methods (Ren et al., 2011).
  • Catalytic Applications :

    • Derivatives of this compound have been used as ligands in catalytic reactions. For instance, they are involved in the redox isomerization of allylic alcohols into carbonyl compounds, showing their significance in catalysis (Vidal et al., 2014).

Safety and Hazards

The safety information available indicates that 1-allyl-1H-benzimidazole-2-carbaldehyde may cause eye irritation (Hazard Statements: H319) . Precautionary measures include rinsing cautiously with water for several minutes in case of contact with eyes (Precautionary Statements: P305 + P351 + P338) .

Properties

IUPAC Name

1-prop-2-enylbenzimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-2-7-13-10-6-4-3-5-9(10)12-11(13)8-14/h2-6,8H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHNUVSLWAQTFNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2N=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 10 g (0.053 mole) of 1-allylbenzimidazole in 75 ml of tetrahydrofuran cooled to -78° C. was added 20.68 ml (0.053 mole) of 2.6M n-butyllithium in hexane over a period of 15 minutes. After 30 minutes of stirring 4.28 ml (0.053 mole) of ethyl formate was added and the reaction allowed to stir for one hour. Acetic acid (3.03 ml, 0.053 mole) was added, the cooling bath removed and the mixture allowed to warm to -20° C. The mixture was poured into water and the product extracted (3×100 ml) with ethyl acetate. The extracts were combined, dried over magnesium sulfate and concentrated to a brown oil which was chromatographed on 350 g of silica gel using ethyl acetate-chloroform as the eluent, 2.3 g.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
20.68 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
4.28 mL
Type
reactant
Reaction Step Three
Quantity
3.03 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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